2-Ethoxymethyl-benzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H12O3/c1-2-13-7-10-6-8-5-9(12)3-4-11(8)14-10/h3-6,12H,2,7H2,1H3 |
InChI Key |
HVSROOQQMOOVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Benzofuran Derivatives with Relevance to 2 Ethoxymethyl Benzofuran 5 Ol
Influence of Substitution Patterns on the Benzofuran (B130515) Core
Introducing different functional groups at specific positions within the benzofuran nucleus can dramatically alter the pharmacological profile of the resulting derivatives. mdpi.com SAR studies are crucial for understanding how these modifications influence efficacy and selectivity, thereby guiding the design of more potent and targeted therapeutic agents. semanticscholar.org
The C-2 position of the benzofuran ring is a critical site for substitution, and modifications at this position have been shown to be pivotal for various biological activities, particularly cytotoxicity. mdpi.comnih.gov Early SAR studies identified that the presence of ester or heterocyclic ring substitutions at the C-2 position was crucial for the cytotoxic activity of benzofuran compounds. mdpi.comnih.gov
Furthermore, the introduction of heterocyclic systems, such as pyrazole, at the C-2 position has yielded compounds with significant anticancer activity against human ovarian cancer cell lines. nih.gov The nature of the substituents on the attached heterocycle also plays a role in modulating this activity. These findings underscore that the C-2 position is a key handle for modifying the biological profile of benzofuran scaffolds.
| C-2 Substituent | Observed Biological Activity | Reference |
|---|---|---|
| Ester Group | Crucial for cytotoxic activity | mdpi.comnih.gov |
| Heterocyclic Rings (e.g., Pyrazole) | Anticancer (ovarian cancer) | nih.gov |
| 3,4,5-Trimethoxybenzoyl Group | Antiproliferative activity | |
| Carboxamide Moiety | Enhanced antiproliferative activity | mdpi.com |
Substitutions on the benzene (B151609) portion of the benzofuran core also significantly impact biological activity. The C-5 position, in particular, has been identified as an important site for modification.
The presence of a hydroxyl (-OH) group at the C-5 position is closely associated with the antibacterial activity of benzofuran derivatives. nih.gov This functional group can act as a hydrogen bond donor, potentially facilitating crucial interactions with biological targets. nih.gov Structure-activity relationship analyses have suggested that the biological effects of benzofurans are often enhanced by the presence of hydroxyl groups. researchgate.net For example, certain 5-hydroxy-benzofuran derivatives have shown promising activity against various human cancer cell lines. researchgate.net
Specific information regarding the direct impact of a C-2 ethoxymethyl group (-CH₂OCH₂CH₃) on the activity of a 5-hydroxy-benzofuran is not extensively detailed in the reviewed literature. However, studies on related derivatives with different ether-linked substituents provide some insight. For instance, benzofuran derivatives bearing longer alkoxy-containing side chains, such as isopropoxyethoxy, have been investigated for their ability to promote osteoblast differentiation. jst.go.jp In these cases, the ether functionalities were found to influence properties like oral absorption. jst.go.jp An ethoxymethyl group at the C-2 position would be expected to influence the molecule's polarity, lipophilicity, and hydrogen bond accepting capability, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.
| Position | Substituent | Observed Effect/Activity | Reference |
|---|---|---|---|
| C-5 | Hydroxyl (-OH) | Associated with antibacterial activity; enhances anticancer effects | nih.govresearchgate.net |
| C-3 Phenyl | -(2-(2-Isopropoxyethoxy)ethoxy) | Potent osteoblastogenic activity and good oral absorption | jst.go.jp |
| C-3 Phenyl | -(2-Ethoxyethoxy) | Reduced osteoblastogenic activity compared to other ethers | jst.go.jp |
Conformational Analysis and Bioactive Conformation
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand the spatial arrangement of atoms and the energy associated with different conformations, ultimately identifying the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target.
The formation of the fused benzofuran system within a larger macrocycle has been shown to result in a uniquely rigid conformation. researchgate.net While 2-Ethoxymethyl-benzofuran-5-ol is not a macrocycle, this finding highlights the inherent rigidity of the benzofuran nucleus. The ethoxymethyl group at the C-2 position is flexible and can adopt various conformations through rotation around its single bonds. The bioactive conformation would be the one that allows for optimal interactions with the target protein's binding site, minimizing steric hindrance and maximizing favorable contacts. Computational studies are often employed to predict the lowest energy conformations and to model how the molecule might fit into a known binding pocket.
Pharmacophore Elucidation for Target Interactions
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Pharmacophore models for benzofuran derivatives have been developed for various targets, particularly protein kinases, which are often implicated in cancer. nih.govnih.gov A general pharmacophore model for type I protein kinase inhibitors, which bind to the ATP pocket, includes several key regions for interaction, such as an adenine (B156593) region, a sugar pocket, and hydrophobic areas. researchgate.net Benzofuran derivatives can be designed to fit such models.
For example, a pharmacophore model generated for benzofuran-1,2,3-triazole hybrids as potential Epidermal Growth Factor Receptor (EGFR) inhibitors identified two hydrogen bond acceptors and one hydrogen bond donor as essential features. nih.gov In the context of this compound, the key pharmacophoric features would likely be:
Hydrogen Bond Donor: The hydroxyl group at the C-5 position.
Hydrogen Bond Acceptor: The oxygen atoms of the furan (B31954) ring, the C-5 hydroxyl group, and the ether oxygen of the ethoxymethyl group.
Aromatic/Hydrophobic Region: The bicyclic benzofuran core itself.
These features allow the molecule to form specific interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, with amino acid residues in the target's binding site. The precise arrangement of these features determines the molecule's binding affinity and selectivity.
| Pharmacophoric Feature | Description | Potential Contribution from this compound | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Furan oxygen, Ether oxygen, Hydroxyl oxygen | nih.govmdpi.com |
| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom attached to an electronegative atom. | C-5 Hydroxyl group | nih.govmdpi.com |
| Aromatic Interaction (AI) | A planar, cyclic, conjugated system that can engage in π-π stacking. | Benzene ring of the benzofuran core | mdpi.com |
| Hydrophobic Contact (HC) | A non-polar region that can interact with hydrophobic pockets of the target. | Benzofuran core, Ethyl part of the ethoxymethyl group | mdpi.com |
Investigation of Biological Mechanisms of Action in Vitro and Pre Clinical Models
Cellular and Molecular Target Identification
Thorough searches of scientific databases have yielded no studies that identify the cellular or molecular targets of 2-Ethoxymethyl-benzofuran-5-ol.
There are currently no publicly available research findings that have evaluated the inhibitory effects of this compound on key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (e.g., 5-LOX).
The potential for this compound to modulate the activity of nuclear receptors, including the Constitutive Androstane Receptor (CAR), has not been investigated in any published study.
No data exists on the ability of this compound to interfere with the production or signaling of key inflammatory mediators. Studies measuring its effect on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or interleukin-6 (IL-6) are absent from the scientific literature.
Mechanisms in Specific Pre-clinical Contexts
Specific pre-clinical investigations to elucidate the mechanisms of action of this compound in established experimental models are also lacking.
There are no available studies that have assessed the antioxidant potential of this compound using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
The scientific literature contains no reports on the investigation of the anti-inflammatory pathways of this compound in cellular models like RAW 264.7 macrophages or in vivo models such as zebrafish embryos. Consequently, there is no information regarding its potential effects on signaling pathways, such as NF-κB or MAPK, in these systems.
Mechanisms of Action in Antiparasitic Models (e.g., Leishmania infantum promastigotes)
The benzofuran (B130515) scaffold is a subject of investigation for its potential against various parasites, including species of Leishmania. While specific studies on this compound against Leishmania infantum are not detailed in the available literature, research on related benzofuran derivatives provides insight into plausible mechanisms of action.
One key mechanism observed with benzofuran derivatives against trypanosomatids, the family to which Leishmania belongs, is the disruption of intracellular calcium (Ca²⁺) homeostasis. researchgate.netnih.gov A derivative based on the structure of amiodarone, a known benzofuran-containing antiarrhythmic drug, demonstrated a significant antiproliferative effect on Leishmania donovani (a species closely related to L. infantum). nih.gov This compound was found to inhibit the growth of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.gov
The primary mechanism of action involves a dual attack on the parasite's critical organelles: the mitochondrion and the acidocalcisomes. nih.gov The benzofuran derivative was shown to completely collapse the electrochemical membrane potential of the parasite's single large mitochondrion. nih.gov Simultaneously, it induced alkalinization of the acidocalcisomes, which are acidic calcium stores. nih.gov These combined effects lead to a massive increase in the intracellular Ca²⁺ concentration, triggering a cascade of events that result in parasite death. researchgate.netnih.gov
Other benzofuran-related structures, such as benzofuroxans, are hypothesized to act by producing reactive oxygen or nitrogen species within the parasite and inhibiting mitochondrial dehydrogenases. researchgate.netunesp.br Additionally, certain nitroimidazolyl-benzofuranone hybrids have been identified as potential antileishmanial agents that may function by altering parasite DNA. researchgate.net These findings suggest that benzofurans can interfere with multiple, vital parasitic pathways, making them a promising scaffold for the development of new antiparasitic drugs.
Anti-tumor Mechanisms of Related Benzofurans (e.g., tubulin polymerization inhibition, interference with mTOR pathway)
Benzofuran derivatives are recognized for their anti-tumor properties, which are exerted through several distinct molecular mechanisms. scienceopen.com Two of the most significant are the inhibition of tubulin polymerization and the disruption of the mTOR signaling pathway. nih.gov
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin subunits, are crucial for many cellular processes, including mitosis, cell shape, and intracellular transport. Their proper function is essential for cell division, and they represent a key target in cancer therapy. Certain benzofuran-based molecules act as tubulin polymerization inhibitors. nih.gov By binding to tubulin subunits, these compounds disrupt the assembly of microtubules, which halts the cell cycle, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis. nih.gov
Interference with mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central protein kinase that regulates cell growth, proliferation, and survival. researchgate.net The mTOR signaling pathway is often hyperactivated in various cancers, making it a prime target for therapeutic intervention. researchgate.netscienceopen.com Several novel benzofuran derivatives have been designed as potent inhibitors of the mTOR pathway. researchgate.netscienceopen.com These compounds can block both mTORC1 and Akt signaling, leading to the dephosphorylation of key downstream effectors like the S6 ribosomal protein and the 4-EBP1 protein. researchgate.net This interference disrupts protein synthesis and other critical cellular processes, inducing caspase-dependent apoptosis in cancer cells. researchgate.net The ability of some benzofuran derivatives to block both mTORC1 and Akt signaling is particularly important, as it may overcome the resistance mechanisms associated with other mTOR inhibitors like rapamycin. scienceopen.com
Antimicrobial Mechanisms of Related Benzofurans (e.g., antibacterial, antifungal, antiviral activities)
The benzofuran nucleus is a core component of many compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. scienceopen.com The versatility of this scaffold allows for the development of derivatives that are highly potent against various pathogens, often proving more effective than existing treatments. nih.gov
Antibacterial Activity: Benzofuran derivatives have demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Recent research has focused on novel benzofuran derivatives containing disulfide moieties, which have shown exceptional potency against plant bacterial pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). researchgate.netresearchgate.net Proteomic analysis and enzyme activity assays suggest that the antibacterial mechanism of these compounds is multifaceted, potentially making them versatile bactericides. researchgate.netresearchgate.net
The table below presents the antibacterial efficacy of selected benzofuran derivatives against common plant pathogens, highlighting their potent inhibitory concentrations.
| Compound ID | Target Pathogen | EC₅₀ (μg/mL) |
| V37 | Xoc | 1.00 |
| V40 | Xoc | 0.56 |
| V37 | Xac | 6.43 |
| V5 | Xac | 8.64 |
| V40 | Xoo | 0.28 |
| Thidiazuron (Control) | Xoc | 78.49 |
| Thidiazuron (Control) | Xac | 120.36 |
| Thidiazuron (Control) | Xoo | 66.41 |
| (Data sourced from ACS Publications) researchgate.netresearchgate.net |
Antifungal Activity: The benzofuran scaffold is also essential for antifungal activity. nih.gov Certain benzofuran-5-ol (B79771) derivatives have been reported as potent antifungal agents, with activity superior or comparable to the reference drug 5-fluorocytosine. nih.gov These compounds have been shown to completely inhibit the growth of various fungal species at low concentrations. nih.gov The mechanism of some benzofuran derivatives targets fungal N-Myristoyltransferase, an enzyme crucial for fungal viability. nih.gov
Cellular Pathway Perturbations (e.g., NF-κB suppression)
Beyond direct antimicrobial or cytotoxic effects, benzofuran derivatives can modulate critical intracellular signaling pathways involved in inflammation and cell survival, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of the inflammatory response, and its dysregulation is linked to numerous chronic inflammatory diseases and cancers.
Several studies have shown that synthetic benzofuran derivatives can effectively suppress NF-κB activity. For instance, a novel piperazine/benzofuran hybrid compound was found to significantly inhibit the phosphorylation of key proteins in the NF-κB pathway, including IKKα/IKKβ, IκBα, and the p65 subunit, in a dose-dependent manner. This suppression leads to a downstream reduction in the secretion of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.
Similarly, a synthetic aurone, which is a type of benzofuran derivative, was shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB signaling in macrophage cell lines. Another benzofuran lignan (B3055560) derivative demonstrated a capacity to induce partial cell death through the inhibition of NF-κB activation. These findings highlight the potential of the benzofuran scaffold in developing agents that can treat diseases by targeting and perturbing key cellular pathways like NF-κB.
Computational and Theoretical Studies of 2 Ethoxymethyl Benzofuran 5 Ol and Benzofuran Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules with high accuracy. aip.org For benzofuran (B130515) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and stability. jetir.org
Key electronic properties derived from DFT calculations include the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken population analysis. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and reactivity. jetir.org The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction. jetir.org Natural Bond Orbital (NBO) analysis further elucidates charge transfer interactions within the molecule. These theoretical investigations are fundamental for predicting the behavior of benzofuran analogues in various chemical and biological environments. jetir.org
| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1-Benzofuran | B3LYP/6-311+G(d,p) | -6.32 | -0.71 | 5.61 | 0.75 (Gas Phase) |
| 7-methoxy-benzofuran-2-carboxylic acid | B3LYP/6311+(d,p) | -6.25 | -2.06 | 4.19 | Not Reported |
| 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | -5.67 | -1.79 | 3.88 | 0.73 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzofuran derivatives, QSAR models help in understanding the physicochemical properties that govern their therapeutic effects, such as anticancer or antimicrobial activities. nih.gov These models are crucial for predicting the activity of newly designed analogues, thereby streamlining the drug discovery process.
The development of a QSAR model involves calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, including physicochemical, structural, and conformational properties. Quantum-chemical descriptors derived from methods like DFT are particularly advantageous as they are based directly on the molecular structure and can explain the mechanism of action in terms of chemical reactivity. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation, which is then validated using statistical parameters like the squared correlation coefficient (R²), cross-validated correlation coefficient (q² or R²cv), and predictive correlation coefficient (pred_r²).
QSAR modeling can be broadly categorized into 2D and 3D approaches, each offering unique insights into structure-activity relationships.
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and counts of specific atom types or functional groups. These models are computationally less intensive and have been successfully applied to various series of benzofuran derivatives. For example, a 2D-QSAR study on benzofuran-based vasodilators identified key descriptors and generated a statistically significant model (R² = 0.816) for predicting their activity. researchgate.net
3D-QSAR methods require the 3D alignment of molecules and calculate interaction fields around them. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. unicamp.brnih.gov
CoMFA calculates steric and electrostatic fields at various grid points surrounding the aligned molecules. unicamp.br The resulting values are used to build a QSAR model that can be visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely increase or decrease activity. unicamp.br
CoMSIA is similar to CoMFA but uses a Gaussian function to calculate additional fields for hydrophobicity, hydrogen bond donors, and acceptors, often providing a more intuitive interpretation of the results. unicamp.brsemanticscholar.org
These 3D approaches are powerful for understanding the specific spatial requirements for ligand-receptor binding and for guiding the design of more potent compounds. nih.gov For arylbenzofuran derivatives acting as histamine (B1213489) H3 receptor antagonists, both MLR (a 2D approach) and more complex methods have been compared, demonstrating that even simpler models can be reliable. nih.gov
| Statistical Method | r² (Correlation Coefficient) | q² (Cross-Validated r²) | pred_r² (Predictive r²) | Reference |
|---|---|---|---|---|
| Partial Least Squares (PLS) | 0.8662 | 0.6029 | 0.3940 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. researchgate.net For benzofuran derivatives, docking studies are invaluable for elucidating their mechanism of action at a molecular level, identifying key binding interactions, and predicting binding affinities. nih.govresearchgate.net
The process involves placing the ligand in the active site of the target protein and evaluating various conformations and orientations using a scoring function, which estimates the binding energy. researchgate.net Software like AutoDock Vina is commonly used for these simulations. researchgate.net Successful docking studies on benzofuran analogues have identified crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) and sirtuins. nih.govmdpi.com For example, docking of a benzofuran derivative into the SIRT2 active site revealed that the benzofuran moiety was involved in π-π stacking with a tyrosine residue, while oxygen atoms formed critical hydrogen bonds with glutamine and arginine residues. mdpi.com These insights are instrumental in structure-based drug design, allowing for the rational modification of ligands to enhance their binding affinity and selectivity. researchgate.net
| Benzofuran Derivative Class | Protein Target (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzofuran-1,2,3-triazole hybrids | EGFR (4HJO) | -10.2 | Thr766, Asp831 |
| Benzyl sulfoxide/sulfone benzofurans | SIRT2 | Not Reported | Tyr104, Gln167, Arg97 |
| Nitro-substituted benzofurans | Antibacterial Target (1aj6) | -10.4 | Not Specified |
| 4-Nitrophenyl-functionalized benzofuran | Bovine Serum Albumin (BSA) | Lower affinity than monofuran | Binds to protein surface |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational stability of benzofuran analogues and their complexes with biological targets. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and stability of the complex under physiological conditions. nih.govlambris.com
A key metric used to analyze MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. nih.gov A stable RMSD profile over the simulation period (e.g., 100-200 ns) indicates that the complex has reached equilibrium and is stable. nih.gov For benzofuran-based inhibitors, MD simulations have confirmed the stability of docking poses, showing that the ligand remains securely bound within the active site and that the key interactions predicted by docking are maintained throughout the simulation. nih.govnih.gov These simulations provide a more rigorous assessment of the binding hypothesis and can reveal subtle conformational changes that are critical for biological activity. nih.gov
Prediction of Adsorption Behavior and Reactivity
Computational methods are pivotal in predicting the reactivity of benzofuran derivatives and their potential adsorption behavior on various surfaces. Reactivity is often analyzed using global and local reactivity descriptors derived from DFT calculations. jetir.org Frontier Molecular Orbitals (HOMO and LUMO) are central to this analysis; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy gap between them indicates the molecule's chemical stability. jetir.org
The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the electron density around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jetir.org These regions are indicative of where the molecule is likely to interact with other chemical species or adsorb onto a surface. For benzofuran analogues, DFT studies have been used to calculate these descriptors to understand their antioxidant properties and general reactivity. rsc.org While specific studies on the adsorption behavior of 2-Ethoxymethyl-benzofuran-5-ol are not prevalent, these established theoretical principles can be readily applied to predict its interactions with materials and biological surfaces.
Theoretical Studies on Reaction Mechanisms and Kinetics
Theoretical calculations, particularly using DFT, are extensively employed to elucidate the mechanisms of chemical reactions involving the benzofuran scaffold. pku.edu.cn These studies can map out the entire potential energy surface of a reaction, identifying transition states (TS), intermediates, and products. pku.edu.cnresearchgate.net By calculating the activation energies (the energy barrier of the transition state), researchers can predict the feasibility and rate-determining step of a proposed reaction pathway. pku.edu.cnnih.gov
For instance, DFT has been used to study cycloaddition reactions, electrophilic substitutions like bromination, and radical reactions involving benzofuran and its derivatives. pku.edu.cnresearchgate.netnih.gov In the study of the bromination of thieno[3,2-b]benzofuran, calculations helped to detail the formation of intermediate complexes and the subsequent transformation into the final products. researchgate.net Similarly, the kinetics of reactions between furan (B31954) derivatives and hydroxyl radicals have been investigated, determining temperature- and pressure-dependent rate constants based on transition state theory. nih.gov These computational investigations provide deep mechanistic insights that complement experimental findings and aid in the design of novel synthetic routes to functionalized benzofuran compounds. nih.govresearchgate.net
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for Structural Diversification
Future synthetic research should focus on developing more efficient and versatile methods for creating a library of 2-Ethoxymethyl-benzofuran-5-ol analogs. The exploration of novel synthetic pathways is crucial for structural diversification, which can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
One promising avenue involves metal-catalyzed heterocyclization reactions. For instance, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols has been shown to be an effective method for generating 2-functionalized benzofurans. researchgate.net Subsequent acid-catalyzed allylic nucleophilic substitution can then introduce the ethoxymethyl group at the 2-position. researchgate.net By varying the starting materials and reaction conditions, a wide array of derivatives can be synthesized.
Another area of interest is the use of microwave-assisted synthesis. This technique has been successfully employed to create benzofuran (B130515) derivatives, often resulting in shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.gov Applying microwave irradiation to the synthesis of this compound and its analogs could significantly accelerate the drug discovery process.
Furthermore, multi-component reactions (MCRs) offer an efficient strategy for generating structural diversity. researchgate.net Designing novel MCRs that incorporate the benzofuran scaffold could allow for the rapid assembly of complex molecules from simple starting materials in a single step.
Table 1: Comparison of Synthetic Strategies for Benzofuran Derivatives
| Synthetic Method | Key Advantages | Potential for Diversification | Relevant Analogs |
|---|---|---|---|
| Palladium-Catalyzed Cycloisomerization | High efficiency and control over regioselectivity. researchgate.net | High; allows for various substitutions on the phenyl ring and at the 2-position. researchgate.net | 2-Alkoxymethylbenzofurans researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, and operational simplicity. nih.gov | Moderate to High; depends on the specific reaction being accelerated. | Benzofuran-2-yl methanones nih.gov |
Deepening Mechanistic Understanding of Biological Activities
While initial studies may identify the biological effects of this compound, a deeper mechanistic understanding is essential for its development as a therapeutic agent. Future research should aim to elucidate the precise molecular targets and signaling pathways through which this compound exerts its effects.
Benzofuran derivatives have been noted for a wide range of biological activities, including anti-tumor, antibacterial, and antioxidant properties. researchgate.net For instance, some 2-arylbenzofuran derivatives have shown potential as multi-target drugs for Alzheimer's disease by inhibiting both cholinesterase and β-secretase. nih.govresearchgate.net Investigating whether this compound shares these or other mechanisms is a critical next step.
Techniques such as target identification and validation studies, including affinity chromatography, proteomics, and genetic approaches, will be vital. These methods can help pinpoint the specific proteins or enzymes that this compound interacts with. Subsequent biochemical and cellular assays can then be used to validate these interactions and understand their functional consequences.
Application of Advanced Computational Methods for Design and Optimization
Advanced computational methods are indispensable tools in modern drug discovery for the design and optimization of lead compounds. In the context of this compound, these techniques can guide the synthesis of new analogs with enhanced biological activity and improved drug-like properties.
Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of potential biological targets. This information can provide insights into the key structure-activity relationships (SAR) and guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to develop mathematical models that correlate the chemical structure of benzofuran derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. Computational platforms like Chematica have demonstrated the ability to plan synthetic pathways, which can be integrated with these design methods. rcin.org.pl
Investigation of Synergistic Effects with Other Biologically Active Compounds
The therapeutic efficacy of this compound may be enhanced when used in combination with other biologically active compounds. Investigating these potential synergistic effects is a crucial area for future research, as combination therapies can often achieve better outcomes with lower doses and reduced side effects.
For example, in the context of cancer therapy, the combination of a novel benzofuran derivative with existing chemotherapeutic agents could lead to enhanced anti-proliferative effects or the reversal of multidrug resistance. nih.gov Studies have explored the synergistic potential between tubulin and HDAC inhibitors, leading to the design of benzofuran-based dual inhibitors. nih.govmdpi.com Similar strategies could be applied to this compound, exploring its potential to synergize with a range of existing drugs for various diseases.
Experimental designs for these studies would involve in vitro and in vivo models where cells or animals are treated with this compound alone, the other active compound alone, and a combination of the two. The results would be analyzed to determine if the combined effect is additive, synergistic, or antagonistic.
Expanding the Scope of Biological Evaluation in Relevant Pre-clinical Disease Models
To translate the potential of this compound from the laboratory to the clinic, its efficacy must be demonstrated in relevant pre-clinical disease models. This involves expanding the scope of biological evaluation beyond initial in vitro assays to more complex in vivo systems that mimic human diseases.
The choice of pre-clinical models will depend on the identified biological activities of the compound. For instance, if this compound shows promise as an anti-cancer agent, it should be tested in various cancer cell lines and subsequently in animal models of cancer, such as xenograft models. nih.gov If it displays neuroprotective properties, its efficacy should be evaluated in animal models of neurodegenerative diseases like Alzheimer's. nih.gov
These pre-clinical studies are essential for evaluating the compound's in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile. The data generated from these studies will be critical for determining whether this compound warrants further development and progression into clinical trials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethoxymethyl-benzofuran-5-ol, and how are intermediates characterized?
- Methodology : A common approach involves cyclization of substituted phenols with ethoxymethyl groups. For example, 5-methoxybenzofuran derivatives are synthesized using 4-methoxyphenol and styrene in hexafluoropropan-2-ol as a solvent, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Intermediates are characterized via IR spectroscopy (C-O-C stretching at ~1250 cm⁻¹), ¹H/¹³C NMR (distinct methoxy and dihydrobenzofuran signals), and HRMS for molecular ion confirmation .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Ethoxymethyl groups typically enhance solubility in organic solvents compared to hydroxyl analogs.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC for decomposition products .
- Safety : Use fume hoods (≥100 ft/min face velocity) and impervious gloves during handling due to potential irritancy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., hexafluoropropanol vs. acetonitrile), oxidant equivalents (DDQ), and temperature. Use response surface modeling to identify optimal parameters .
- Catalysis : Explore Lewis acids (e.g., FeCl₃) or enzymes to enhance regioselectivity. Monitor by GC-MS for byproduct reduction.
- Scale-up : Assess batch vs. flow chemistry for reproducibility. Literature reviews using CAS registry numbers (e.g., SciFinder®) can identify analogous protocols .
Q. What analytical challenges arise in distinguishing this compound from structural analogs, and how are they resolved?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and methanol/water gradients. Compare retention times with synthesized standards .
- Spectroscopy : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals from ethoxymethyl and benzofuran moieties .
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS can differentiate isotopic patterns of analogs with similar molecular weights (e.g., methoxy vs. ethoxymethyl substituents) .
Q. How do researchers address contradictions in reported bioactivity data for benzofuran derivatives like this compound?
- Methodology :
- Systematic Reviews : Follow EFSA guidelines to design tailored search strings in PubMed, Web of Science, and SciFinder®. Exclude patents and non-peer-reviewed sources .
- Meta-analysis : Pool data from in vitro assays (e.g., antimicrobial MIC values) using random-effects models. Adjust for variables like solvent choice (DMSO may inhibit bacterial growth) .
- Experimental Replication : Validate conflicting results under controlled conditions (e.g., identical cell lines, incubation times) .
Q. What strategies are employed to study the biological activity of this compound in preclinical models?
- Methodology :
- In Silico Screening : Use PubChem data (CID, SMILES) for molecular docking against targets like COX-2 or CYP450 enzymes .
- In Vitro Assays : Test cytotoxicity (MTT assay), antioxidant activity (DPPH radical scavenging), and anti-inflammatory effects (IL-6/IL-1β ELISA) .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
